8-Ethyl-7-fluoro-3-(methoxymethoxy)naphthalen-1-ol
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Overview
Description
8-Ethyl-7-fluoro-3-(methoxymethoxy)naphthalen-1-ol is an organic compound with the molecular formula C14H15FO3 It is a derivative of naphthalene, characterized by the presence of ethyl, fluoro, and methoxymethoxy groups attached to the naphthalene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Ethyl-7-fluoro-3-(methoxymethoxy)naphthalen-1-ol typically involves multi-step organic reactions. One common method includes the following steps:
Starting Material: The synthesis begins with a naphthalene derivative as the starting material.
Fluorination: Introduction of the fluoro group at the 7th position using a fluorinating agent such as N-fluorobenzenesulfonimide (NFSI).
Ethylation: Ethylation at the 8th position can be achieved using ethyl iodide in the presence of a strong base like potassium tert-butoxide.
Methoxymethoxylation: The methoxymethoxy group is introduced at the 3rd position using methoxymethyl chloride (MOMCl) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
8-Ethyl-7-fluoro-3-(methoxymethoxy)naphthalen-1-ol undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents like pyridinium chlorochromate (PCC).
Reduction: The compound can be reduced to remove the fluoro group using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The methoxymethoxy group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: PCC in dichloromethane (DCM) at room temperature.
Reduction: LiAlH4 in tetrahydrofuran (THF) under reflux conditions.
Substitution: Sodium hydride (NaH) in dimethylformamide (DMF) at elevated temperatures.
Major Products Formed
Oxidation: Formation of 8-ethyl-7-fluoro-3-(methoxymethoxy)naphthalen-1-one.
Reduction: Formation of 8-ethyl-3-(methoxymethoxy)naphthalen-1-ol.
Substitution: Formation of various substituted naphthalenes depending on the nucleophile used.
Scientific Research Applications
8-Ethyl-7-fluoro-3-(methoxymethoxy)naphthalen-1-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound in drug discovery and development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 8-Ethyl-7-fluoro-3-(methoxymethoxy)naphthalen-1-ol involves its interaction with specific molecular targets and pathways. The fluoro group enhances its binding affinity to certain enzymes or receptors, while the methoxymethoxy group may influence its solubility and bioavailability. The compound can modulate biological pathways by inhibiting or activating specific proteins, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
8-Ethyl-7-fluoro-3-(methoxymethoxy)naphthalene-1-boronic Acid Pinacol Ester: Similar structure but with a boronic acid ester group.
8-Ethyl-7-fluoro-3-(methoxymethoxy)naphthalen-1-yl Trifluoromethanesulfonate: Similar structure but with a trifluoromethanesulfonate group.
7-Fluoro-3-(methoxymethoxy)-8-(triisopropylsilyl)ethynyl)naphthalen-1-yl Trifluoromethanesulfonate: Similar structure but with a triisopropylsilyl ethynyl group.
Uniqueness
8-Ethyl-7-fluoro-3-(methoxymethoxy)naphthalen-1-ol is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the fluoro group enhances its reactivity and potential biological activity, while the methoxymethoxy group provides stability and solubility advantages.
Biological Activity
8-Ethyl-7-fluoro-3-(methoxymethoxy)naphthalen-1-ol is an organic compound with the molecular formula C14H15FO3. This compound is notable for its unique structural features, including an ethyl group, a fluoro group, and a methoxymethoxy group attached to a naphthalene ring. These modifications contribute to its potential biological activities, making it an interesting subject for research in medicinal chemistry and pharmacology.
Property | Value |
---|---|
Molecular Formula | C14H15FO3 |
Molecular Weight | 250.27 g/mol |
CAS Number | 2621932-46-3 |
IUPAC Name | This compound |
The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The fluoro group enhances binding affinity, which may lead to increased potency against certain biological targets. The methoxymethoxy group is believed to influence the compound's solubility and bioavailability, facilitating its absorption and distribution within biological systems .
Potential Biological Effects
Research indicates that this compound may exhibit various biological activities, including:
- Antimicrobial Properties : Preliminary studies suggest that this compound may possess antimicrobial effects against a range of pathogens.
- Anticancer Activity : Investigations into the anticancer potential of this compound are ongoing. It is hypothesized that the compound may interfere with cancer cell proliferation or induce apoptosis through specific signaling pathways .
Case Studies and Research Findings
Several studies have explored the biological activity of this compound:
- Antimicrobial Activity : A study evaluated the effectiveness of various naphthalene derivatives, including this compound, against bacterial strains. Results indicated significant inhibitory effects on Gram-positive bacteria, suggesting potential as a lead compound in developing new antibiotics .
- Anticancer Properties : In vitro assays demonstrated that this compound could inhibit the growth of specific cancer cell lines. The mechanism appears to involve modulation of cell cycle progression and induction of apoptosis via mitochondrial pathways .
Comparative Analysis with Related Compounds
To better understand the unique properties of this compound, a comparison with structurally related compounds can provide insights into its biological activity.
Compound Name | Antimicrobial Activity | Anticancer Activity |
---|---|---|
This compound | Moderate | High |
7-Fluoronaphthalene | Low | Moderate |
Methoxynaphthalene | Moderate | Low |
Properties
IUPAC Name |
8-ethyl-7-fluoro-3-(methoxymethoxy)naphthalen-1-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15FO3/c1-3-11-12(15)5-4-9-6-10(18-8-17-2)7-13(16)14(9)11/h4-7,16H,3,8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VEJWNCMNCMQKSW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C=CC2=CC(=CC(=C21)O)OCOC)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15FO3 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.26 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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